Dihydroartemisinin

Übersicht

Beschreibung

Dihydroartemisinin is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is widely recognized for its potent antimalarial properties and is the active metabolite of all artemisinin compounds. This compound is used in combination therapies to treat malaria, particularly in regions with drug-resistant strains of Plasmodium falciparum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihydroartemisinin is synthesized from artemisinin through a reduction reaction. The lactone moiety of artemisinin is transformed into a lactol using mild hydride-reducing agents such as sodium borohydride . The reaction typically occurs in an aprotic solvent like ether, which aids in the extraction of the oil and water-insoluble active compound .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving artemisinin in an appropriate solvent and then reducing it using sodium borohydride. The product is then purified through crystallization or other suitable methods to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dihydroartemisinin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The initial synthesis involves the reduction of artemisinin to this compound.

Substitution: It can undergo substitution reactions to form various derivatives used in combination therapies.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Sodium borohydride is commonly used.

Substitution: Various organic reagents can be used depending on the desired derivative.

Major Products Formed

The major products formed from these reactions include various artemisinin derivatives such as artemether and artesunate, which are used in combination therapies for malaria treatment .

Wissenschaftliche Forschungsanwendungen

Dihydroartemisinin has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other artemisinin derivatives.

Biology: Studies have shown its efficacy in inhibiting the growth of various parasites and cancer cells.

Medicine: It is primarily used in the treatment of malaria. .

Industry: It is used in the pharmaceutical industry for the production of antimalarial drugs.

Wirkmechanismus

Dihydroartemisinin exerts its effects by producing free radicals through the cleavage of endoperoxide bridges by iron. These free radicals cause oxidative stress, damaging biological macromolecules in the cells of the parasite. This mechanism is particularly effective against Plasmodium falciparum, which resides in red blood cells and contains iron-rich heme groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Artemisinin: The parent compound from which dihydroartemisinin is derived.

Artemether: A methyl ether derivative of this compound.

Artesunate: A water-soluble derivative used in severe malaria cases.

Uniqueness

This compound is unique due to its high efficacy and low toxicity. It is the active metabolite of all artemisinin compounds, making it a crucial component in combination therapies for malaria. Its ability to produce free radicals that target parasites sets it apart from other antimalarial drugs .

Biologische Aktivität

Dihydroartemisinin (DHA) is a derivative of artemisinin, a compound extracted from the plant Artemisia annua. Initially developed as an antimalarial agent, DHA has gained attention for its diverse biological activities, including anticancer properties and effects on various cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in cancer treatment, and implications in malaria therapy.

This compound exhibits its biological effects through several mechanisms:

- Induction of Apoptosis : DHA has been shown to induce apoptosis in various cancer cell lines. In a study involving canine osteosarcoma cell lines, DHA treatment resulted in a dose-dependent increase in cytoplasmic nucleosomes, indicative of apoptosis. Significant increases in cleaved caspase 3 levels were also observed, confirming the apoptotic pathway's activation .

- Iron Depletion : Another critical mechanism is the depletion of cellular iron. DHA disrupts iron homeostasis by decreasing iron uptake and downregulating transferrin receptor-1 (TfR1). This effect appears to be independent of oxidative damage, suggesting a novel pathway through which DHA exerts its anticancer effects .

- Cell Cycle Arrest : DHA treatment leads to alterations in the cell cycle progression. Specifically, it causes an increase in the sub-G0/G1 phase population across various cell lines, suggesting that it effectively halts cell division and promotes cell death .

Anticancer Activity

This compound has demonstrated significant anticancer activity across multiple studies:

- Canine Osteosarcoma : In vitro studies indicated that DHA could effectively induce apoptosis in canine osteosarcoma cells. The study showed that at concentrations of 10 μM and above, there was a marked increase in apoptotic markers and cell cycle arrest .

- Human Cancer Models : Research has indicated that DHA is effective against various human cancer types, including breast and liver cancers. The compound's ability to deplete iron within cancer cells contributes to its cytotoxic effects, making it a potential candidate for further clinical trials .

Efficacy in Malaria Treatment

This compound is a cornerstone in malaria treatment protocols:

- Combination Therapy : DHA is often used in combination with piperaquine (DHA-PQ) as part of artemisinin combination therapies (ACT). These combinations have been effective against multidrug-resistant strains of Plasmodium falciparum, with studies showing high efficacy rates .

- Resistance Concerns : Despite its effectiveness, there are emerging concerns regarding resistance to DHA-PQ combinations. Reports have documented treatment failures due to resistance mechanisms in specific regions, highlighting the need for ongoing surveillance and potential adjustments to treatment protocols .

Case Studies

Several case studies illustrate the biological activity and clinical implications of this compound:

- Canine Osteosarcoma Case Study : A study demonstrated that treating canine osteosarcoma cells with this compound resulted in significant apoptosis and cell cycle arrest. The findings support the potential use of DHA as an adjunct therapy for osteosarcoma in veterinary medicine .

- Malaria Treatment Failure : A case report from Italy highlighted a treatment failure with this compound-piperaquine in an immigrant who had traveled to Ethiopia. Genetic analysis confirmed that the same strain of P. falciparum was responsible for both episodes of malaria, underscoring the challenges posed by drug resistance .

Eigenschaften

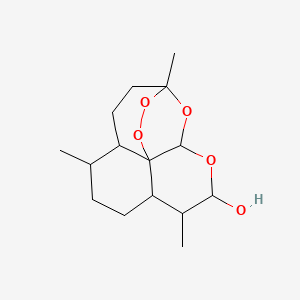

IUPAC Name |

1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861040 | |

| Record name | 3,6,9-Trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98672-75-4, 71939-50-9, 81496-81-3 | |

| Record name | 3,6,9-Trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.